molecular formula C7H10BrI B15448656 1-Bromo-4-iodobicyclo[2.2.1]heptane CAS No. 62947-51-7

1-Bromo-4-iodobicyclo[2.2.1]heptane

Cat. No.: B15448656
CAS No.: 62947-51-7
M. Wt: 300.96 g/mol
InChI Key: NILLIWHYIIOODL-UHFFFAOYSA-N
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Description

1-Bromo-4-iodobicyclo[2.2.1]heptane is a halogenated bicyclic hydrocarbon with a norbornane skeleton. Its molecular formula is C₇H₁₀BrI, and it features bromine and iodine substituents at positions 1 and 4 of the bicyclo[2.2.1]heptane framework. The compound’s rigid bicyclic structure and halogen placement confer unique steric and electronic properties, making it relevant in synthetic chemistry, particularly in cross-coupling reactions and as a precursor for functionalized norbornanes .

Properties

CAS No.

62947-51-7

Molecular Formula

C7H10BrI

Molecular Weight

300.96 g/mol

IUPAC Name

1-bromo-4-iodobicyclo[2.2.1]heptane

InChI

InChI=1S/C7H10BrI/c8-6-1-3-7(9,5-6)4-2-6/h1-5H2

InChI Key

NILLIWHYIIOODL-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(C2)Br)I

Origin of Product

United States

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below summarizes critical parameters for 1-bromo-4-iodobicyclo[2.2.1]heptane and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups Key Properties/Applications References
This compound C₇H₁₀BrI 316.97 Br (C1), I (C4) High steric hindrance; cross-coupling precursor
1-Bromobicyclo[2.2.1]heptane C₇H₁₁Br 175.07 Br (C1) Simpler reactivity profile; NMR studies using TFA esterification
2-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptane C₁₀H₁₇Br 217.15 Br (C2), CH₃ (C1, C7, C7) Enhanced steric bulk; potential in chiral synthesis
Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate C₉H₁₃BrO₂ 233.10 Br (C4), COOCH₃ (C1) Polar ester group; intermediates in drug design
7-Bromo-2-azabicyclo[2.2.1]heptane C₁₄H₁₈BrN 280.20 Br (C7), N (C2), CH₂C₆H₅ Aza substitution; pharmaceutical applications (e.g., patents)

Spectroscopic Characterization

  • NMR Studies : Trifluoroacetylation (TFA) of hydroxyl-bearing bicycloheptanes, as described in , facilitates precise NMR signal assignment by simplifying proton environments. For example, esterification of 1-bromobicyclo[2.2.1]heptane derivatives with TFA in CDCl₃ shifts proton resonances predictably, aiding structural confirmation .
  • Impact of Substituents : The 4-iodo substituent in the target compound would deshield adjacent protons in ¹H-NMR, while the carboxylate group in methyl 4-bromo...carboxylate introduces distinct carbonyl signals (~170 ppm in ¹³C-NMR) .

Q & A

Q. What are the established synthetic routes for 1-Bromo-4-iodobicyclo[2.2.1]heptane?

The synthesis typically involves sequential halogenation of the bicyclo[2.2.1]heptane framework. Bromination can be achieved using N-bromosuccinimide (NBS) under radical-initiated conditions, followed by iodination via electrophilic substitution or metal-mediated reactions. For example, iodination may employ iodine monochloride (ICl) in a controlled environment to prevent over-halogenation. Reaction optimization (e.g., solvent polarity, temperature) is critical to ensure regioselectivity and purity .

Q. How is the structural integrity of this compound confirmed experimentally?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to identify substituent positions and bicyclic framework integrity.
  • X-ray Crystallography : Resolves stereochemical ambiguity, particularly exo/endo configurations of halogens.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and isotopic patterns (e.g., bromine/iodine signatures). Comparative analysis with known bicyclo[2.2.1]heptane derivatives is recommended for validation .

Advanced Research Questions

Q. How do steric and electronic effects govern the reactivity of bromo vs. iodo substituents in cross-coupling reactions?

While iodine generally exhibits superior leaving-group ability in transition metal-catalyzed reactions (e.g., Suzuki or Negishi couplings), the rigid bicyclo[2.2.1]heptane framework introduces steric constraints. Computational studies suggest that the endo configuration of iodine may hinder catalytic access, reducing reactivity compared to less bulky systems. Experimental optimization (e.g., ligand choice, solvent) is required to balance electronic favorability and steric hindrance .

Q. What computational approaches predict the thermodynamic stability and reaction pathways of this compound?

Density Functional Theory (DFT) calculations are employed to:

  • Calculate Heat of Formation (HOF) to assess energetic stability.
  • Map reaction coordinates for substitution or elimination pathways, emphasizing halogen mobility.
  • Analyze frontier molecular orbitals (FMOs) to identify sites for nucleophilic/electrophilic attack. Molecular dynamics simulations further explore solvent effects and transition-state geometries .

Q. How does the bicyclic framework influence stereochemical outcomes in nucleophilic substitution reactions?

The bicyclo[2.2.1]heptane structure imposes significant steric hindrance, favoring exo-face reactions due to reduced strain. For example, nucleophilic substitution at the bromine site proceeds via an SN_N2 mechanism with inversion of configuration, while the iodo substituent may follow a competing elimination pathway under strong base conditions. Kinetic isotope effect (KIE) studies and isotopic labeling can elucidate mechanistic details .

Q. What strategies mitigate competing side reactions (e.g., dehalogenation) during functionalization?

  • Low-Temperature Conditions : Minimize thermal decomposition of halogens.
  • Protecting Groups : Temporarily shield reactive sites (e.g., silylation of adjacent positions).
  • Catalytic Systems : Use Pd/Fe-based catalysts with tailored ligands to suppress β-hydride elimination. Monitoring via in-situ IR or GC-MS is advised to track reaction progress .

Data Contradictions and Resolution

Q. Discrepancy in halogen reactivity: Bromine as a superior leaving group in bicyclo systems?

While iodine is typically a better leaving group in acyclic systems, notes bromine’s enhanced reactivity in bicyclo[2.2.1]heptane derivatives. This anomaly may arise from the bicyclic structure’s strain, which destabilizes transition states involving larger iodine atoms. Resolving this requires comparative kinetic studies (e.g., measuring substitution rates for Br vs. I analogues under identical conditions) .

Q. Methodological Notes

  • Stereochemical Nomenclature : Use exo/endo descriptors (IUPAC) to specify substituent positions, as misassignment can lead to erroneous mechanistic conclusions .
  • Safety Protocols : Halogenated bicyclo compounds require handling in inert atmospheres (e.g., gloveboxes) due to potential light sensitivity and toxicity .

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